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molecular formula C11H15NO3 B8720001 Ethyl (4-amino-2-methylphenoxy)acetate

Ethyl (4-amino-2-methylphenoxy)acetate

Cat. No. B8720001
M. Wt: 209.24 g/mol
InChI Key: WEFMFARZUQZHON-UHFFFAOYSA-N
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Patent
US07345067B2

Procedure details

A solution of ethyl bromoacetate (7.19 ml, 63 mmol) and 4-amino-o-cresol (7.39 g, 60 mmol) in dry acetonitrile (420 ml) was treated at 15° C. with Cs2CO3 (42.03 g, 129 mmol) and stirred at RT for 2 h. Additional ethyl bromoacetate (0.33 ml, 3 mmol) was added and after 4 h, the mixture was filtered, washed with acetonitrile and evaporated. The residue was suspended in CH2Cl2, filtered and evaporated to give 13.34 g (quantitative) of (4-amino-2-methyl-phenoxy)-acetic acid ethyl ester as a green oil, MS: 210 (MH+).
Quantity
7.19 mL
Type
reactant
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
42.03 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:10]=[C:11]([CH3:16])[C:12]([OH:15])=[CH:13][CH:14]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C.BrCC(OCC)=O>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][O:15][C:12]1[CH:13]=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[CH3:16])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.19 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
7.39 g
Type
reactant
Smiles
NC=1C=C(C(=CC1)O)C
Name
Cs2CO3
Quantity
42.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.33 mL
Type
catalyst
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.34 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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